molecular formula C16H16ClFN4O3 B2629519 N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034246-42-7

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2629519
CAS No.: 2034246-42-7
M. Wt: 366.78
InChI Key: FWFWJSFDYPNAFF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoropyrimidine Group: This step often involves a nucleophilic substitution reaction where a fluoropyrimidine derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Attachment of the Chloro-Methoxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the chloro-methoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group, potentially converting them to amines or alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the carbonyl group might produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine group could play a crucial role in binding to nucleic acids or proteins, while the pyrrolidine ring might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-pyrrolidinecarboxamide: Lacks the fluoropyrimidine group, which might reduce its binding affinity in certain biological contexts.

    N-(5-fluoropyrimidin-2-yl)-3-pyrrolidinecarboxamide: Does not have the chloro-methoxyphenyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of both the chloro-methoxyphenyl and fluoropyrimidine groups. This combination of functional groups can confer distinct chemical properties and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O3/c1-24-14-3-2-10(17)6-13(14)21-16(23)22-5-4-12(9-22)25-15-19-7-11(18)8-20-15/h2-3,6-8,12H,4-5,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFWJSFDYPNAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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